molecular formula C15H15N5O2S2 B3004298 Ethyl 4-((5-((2-aminothiazol-4-yl)methyl)-1,3,4-thiadiazol-2-yl)amino)benzoate CAS No. 912905-43-2

Ethyl 4-((5-((2-aminothiazol-4-yl)methyl)-1,3,4-thiadiazol-2-yl)amino)benzoate

Cat. No.: B3004298
CAS No.: 912905-43-2
M. Wt: 361.44
InChI Key: PTGCRFFQTXAKRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-((5-((2-aminothiazol-4-yl)methyl)-1,3,4-thiadiazol-2-yl)amino)benzoate is a useful research compound. Its molecular formula is C15H15N5O2S2 and its molecular weight is 361.44. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

Ethyl 4-((5-((2-aminothiazol-4-yl)methyl)-1,3,4-thiadiazol-2-yl)amino)benzoate and its derivatives have been studied for their ability to form hydrogen-bonded supramolecular structures. For instance, ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, a similar compound, links molecules through hydrogen bonds into chain, sheet, and framework structures (Portilla et al., 2007).

Synthesis and Biological Activity

These compounds are key in the synthesis of various biologically active substances. For example, a study described the synthesis of fused and non-fused 1,2,4-triazole derivatives starting from a similar ethyl ester, showcasing their antimicrobial, anti-lipase, and antiurease activities (Özil et al., 2015).

Antimicrobial Agents

Some derivatives have been synthesized and screened for antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Desai et al., 2007).

Cytotoxicity and Immunocompetent Cells Effects

Research has also been conducted on the cytotoxicity of these derivatives and their effects on immunocompetent cells, highlighting their potential in medicinal chemistry (Mavrova et al., 2009).

Antiviral Activity Against COVID-19

Recent studies have investigated the antiviral activity of these derivatives against COVID-19, focusing on inhibiting the main coronavirus protease, crucial for the virus's life cycle (Rashdan et al., 2021).

Antileukemic Activity

Research dating back to 1979 indicates the antileukemic activity of ureidothiazole and ureidothiadiazole derivatives related to this compound, showing their potential in cancer treatment (Zee-Cheng & Cheng, 1979).

Mechanism of Action

The compound can act as an antagonist against the target enzyme UDP-N-acetylmuramate/l-alanine ligase . This interaction is likely to be responsible for its therapeutic effects.

Future Directions

The 2-aminothiazole scaffold, which is a key part of this compound, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research could focus on developing more derivatives of 2-aminothiazole with enhanced therapeutic properties.

Properties

IUPAC Name

ethyl 4-[[5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-thiadiazol-2-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S2/c1-2-22-13(21)9-3-5-10(6-4-9)18-15-20-19-12(24-15)7-11-8-23-14(16)17-11/h3-6,8H,2,7H2,1H3,(H2,16,17)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGCRFFQTXAKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NN=C(S2)CC3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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